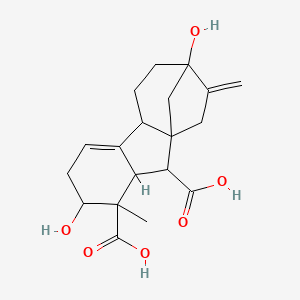

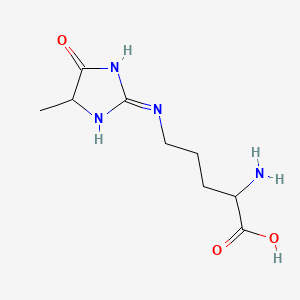

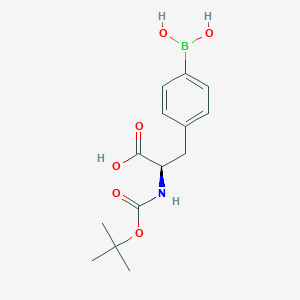

![molecular formula C18H19FO5S B12290480 (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)

(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-[(2R)-6-Fluoro-3,4-dihidro-2H-1-benzopiran-2-il]-1,2-etanodiol 2-(4-Metilbencenosulfonato) es un compuesto orgánico complejo que presenta un sistema de anillo benzopirano con un sustituyente de flúor, una parte de etanodiol y un grupo de metilbencenosulfonato.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (1S)-1-[(2R)-6-Fluoro-3,4-dihidro-2H-1-benzopiran-2-il]-1,2-etanodiol 2-(4-Metilbencenosulfonato) generalmente involucra múltiples pasos:

Formación del Anillo Benzopirano: El paso inicial implica la formación del sistema de anillo benzopirano, que se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.

Introducción del Sustituyente de Flúor: La fluoración se puede llevar a cabo utilizando reactivos como Selectfluor o N-fluoro-bencenosulfonimida (NFSI) en condiciones controladas para introducir el átomo de flúor en la posición deseada.

Unión de la Parte Etanodiol: El grupo etanodiol se puede introducir a través de reacciones de sustitución nucleofílica, donde un grupo saliente adecuado es reemplazado por la parte etanodiol.

Sulfonación: El paso final implica la sulfonación del compuesto utilizando reactivos como el cloruro de p-toluenosulfonilo para unir el grupo metilbencenosulfonato.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas de purificación rigurosas, como cromatografía y recristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de etanodiol, lo que lleva a la formación de los aldehídos o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden dirigirse al anillo benzopirano o al grupo sulfonato, lo que potencialmente genera varios derivados reducidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden emplear en condiciones básicas para lograr reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la parte etanodiol puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a diversos derivados.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Biología

En la investigación biológica, los derivados de este compuesto se pueden explorar por su potencial como inhibidores enzimáticos o moduladores de receptores. La presencia del átomo de flúor puede mejorar la afinidad de unión y la selectividad hacia los objetivos biológicos.

Medicina

Las aplicaciones de química medicinal incluyen el desarrollo de nuevos productos farmacéuticos. La estructura del compuesto se puede modificar para optimizar las propiedades farmacocinéticas y farmacodinámicas, lo que potencialmente lleva a nuevos agentes terapéuticos.

Industria

En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de (1S)-1-[(2R)-6-Fluoro-3,4-dihidro-2H-1-benzopiran-2-il]-1,2-etanodiol 2-(4-Metilbencenosulfonato) implica su interacción con objetivos moleculares específicos. El átomo de flúor puede mejorar las interacciones de unión con enzimas o receptores, mientras que el sistema de anillo benzopirano puede participar en interacciones de apilamiento π-π. La parte de etanodiol puede formar enlaces de hidrógeno, lo que contribuye a la afinidad de unión general y la especificidad del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

1-(4-Fluorofenil)piperazina: Este compuesto también contiene un átomo de flúor y se utiliza en diversas aplicaciones químicas y biológicas.

Compuestos de Azufre: Los compuestos que contienen azufre, como los sulfonatos, comparten algunas propiedades químicas con (1S)-1-[(2R)-6-Fluoro-3,4-dihidro-2H-1-benzopiran-2-il]-1,2-etanodiol 2-(4-Metilbencenosulfonato).

Singularidad

La singularidad de (1S)-1-[(2R)-6-Fluoro-3,4-dihidro-2H-1-benzopiran-2-il]-1,2-etanodiol 2-(4-Metilbencenosulfonato) radica en su combinación de un anillo benzopirano sustituido con flúor, una parte de etanodiol y un grupo sulfonato. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

IUPAC Name |

[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

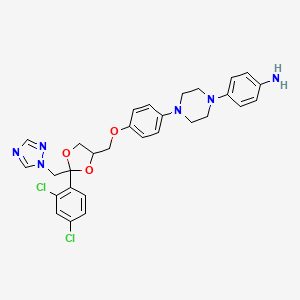

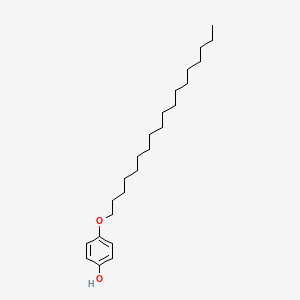

![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)

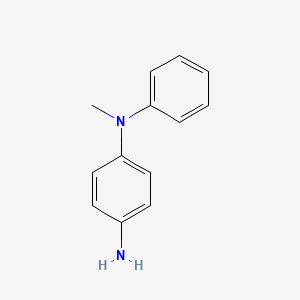

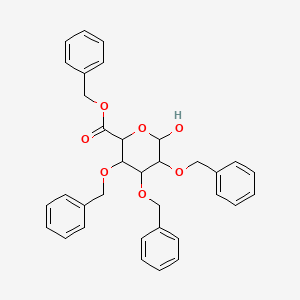

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)

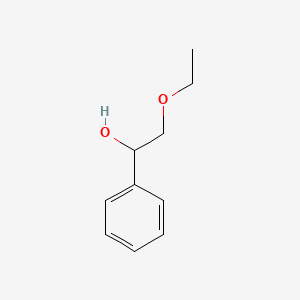

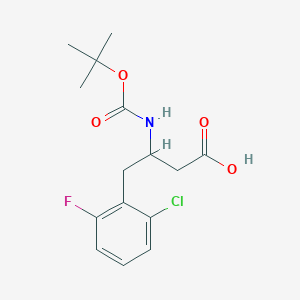

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)